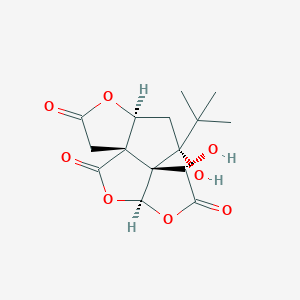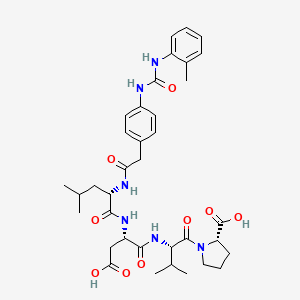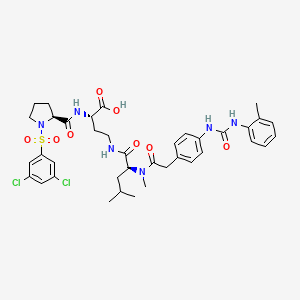
BML-210
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
BML-210 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying HDAC inhibition.
Biology: Employed in studies related to gene expression, cell differentiation, and epigenetic modifications.
Medicine: Investigated for its potential in cancer therapy, particularly in leukemia, due to its ability to induce apoptosis and inhibit cell proliferation
Industry: Utilized in the development of new therapeutic agents and as a tool for drug discovery.
Wirkmechanismus
Target of Action
BML-210, also known as N1-(2-aminophenyl)-N8-phenyloctanediamide, is a potent inhibitor of Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a key role in gene expression regulation .
Mode of Action
this compound interacts with its primary targets, HDACs, and inhibits their activity . Specifically, it can inhibit the HDAC4-VP16-driven reporter signal . This compound also has a specific disruptive effect on the interaction between HDAC4 and Myocyte Enhancer Factor-2 (MEF2) . This disruption leads to changes in gene expression .
Biochemical Pathways
The inhibition of HDACs by this compound affects various biochemical pathways. It influences gene expression by altering the acetylation status of histones . This can lead to wide-ranging effects in cancer, cell differentiation, and other aspects of gene expression regulation . This compound also inhibits the deacetylation of the transcription factor FOXO3 by mammalian SIRT1 in cells oxidatively stressed by hydrogen peroxide .
Pharmacokinetics
this compound is soluble in DMSO up to 50 mM and in ethanol up to 25 mM (with warming), which suggests good bioavailability . .
Result of Action
this compound’s action results in several molecular and cellular effects. It inhibits cell growth and induces apoptosis in a dose- and time-dependent manner . It also increases the proportion of cells in the G0/G1 phase . Moreover, this compound displays antitumor activities in orthotopic mammary tumors in mice .
Action Environment
Biochemische Analyse
Biochemical Properties
BML-210 interacts with HDAC enzymes, specifically inhibiting the HDAC4-VP16-driven reporter signal . This interaction is crucial in the regulation of gene expression, as HDACs play a significant role in the modification of histones and other proteins . This compound’s ability to inhibit HDAC activity can influence the acetylation status of histones, thereby affecting the structure of the chromatin and the transcriptional activity of genes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of NB4 cells, a human promyelocytic leukemia cell line, in a dose- and time-dependent manner . This compound also influences cell function by impacting cell signaling pathways and gene expression. It affects the binding of transcription factors like NF-κB and Sp1 to the promoters of genes like p21 or FasL, influencing their expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with HDACs. By inhibiting HDAC activity, this compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression . This can result in the activation or inhibition of certain genes, leading to changes in cellular functions and processes.
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For example, this compound has been shown to cause cytotoxic effects dependent on exposure time and dose
Metabolic Pathways
Given its role as an HDAC inhibitor, it is likely that this compound interacts with enzymes involved in histone modification and gene expression
Subcellular Localization
Given its role as an HDAC inhibitor, it is likely that this compound is localized to the nucleus where it can interact with histones and other proteins involved in gene expression
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
BML-210 wird durch einen mehrstufigen Prozess synthetisiert, der die Kupplung von Suberinsäure (Octandisäure) mit Anilin und 1,2-Diaminobenzol umfasst . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Ethanol, und die Reaktionen werden bei kontrollierten Temperaturen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound umfasst die Skalierung des Laborsyntheseprozesses. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungstechniken wie Umkristallisation und Chromatographie .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von Amin- und Amid-Funktionsgruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien umfassen Halogenierungsmittel und Nukleophile. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie DMSO oder Ethanol durchgeführt.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid werden häufig eingesetzt.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Derivate von this compound ergeben, während Oxidations- und Reduktionsreaktionen die in dem Molekül vorhandenen funktionellen Gruppen modifizieren können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Biologie: Wird in Studien zur Genexpression, Zelldifferenzierung und epigenetischen Modifikationen eingesetzt.
Medizin: Wird wegen seines Potenzials in der Krebstherapie, insbesondere bei Leukämie, untersucht, da es die Apoptose induzieren und die Zellproliferation hemmen kann
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es Histondeacetylase-Enzyme hemmt. Diese Hemmung führt zur Anhäufung von acetylierten Histonen, was wiederum die Expression verschiedener Gene beeinflusst, die an Zellwachstum, Differenzierung und Apoptose beteiligt sind . Die Verbindung stört insbesondere die Wechselwirkung zwischen HDAC4 und dem Myozyten-Enhancer-Faktor 2 (MEF2), was zu Veränderungen der Genexpression und des Zellzyklusfortschritts führt .
Analyse Chemischer Reaktionen
Types of Reactions
BML-210 primarily undergoes substitution reactions due to the presence of amine and amide functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents like DMSO or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the molecule .
Vergleich Mit ähnlichen Verbindungen
BML-210 ist vergleichbar mit anderen Histondeacetylase-Inhibitoren wie Phenylbutyrat und Suberoylanilidhydroxamsäure (SAHA). This compound hat einzigartige Eigenschaften in seiner Fähigkeit gezeigt, die Differenzierung und Apoptose in Leukämiezellen zu induzieren . Ähnliche Verbindungen umfassen:
Phenylbutyrat: Bekannt für seine HDAC-hemmende Aktivität und Verwendung in der Krebstherapie.
Suberoylanilidhydroxamsäure (SAHA): Ein weiterer potenter HDAC-Inhibitor mit Anwendungen in der Krebsbehandlung.
This compound zeichnet sich durch seine spezifische disruptive Wirkung auf die HDAC4:MEF2-Wechselwirkung und seine Fähigkeit aus, die Apoptose in dosis- und zeitabhängiger Weise zu induzieren .
Eigenschaften
IUPAC Name |
N'-(2-aminophenyl)-N-phenyloctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c21-17-12-8-9-13-18(17)23-20(25)15-7-2-1-6-14-19(24)22-16-10-4-3-5-11-16/h3-5,8-13H,1-2,6-7,14-15,21H2,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLHBLWLFUFFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429496 | |
| Record name | BML-210 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537034-17-6 | |
| Record name | N1-(2-Aminophenyl)-N8-phenyloctanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537034-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BML-210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537034176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BML-210 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 537034-17-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-ethyl-9-methyl-13-[2-(1-oxidoquinolin-1-ium-4-yl)oxyethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1667070.png)
![(2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1667072.png)

![(2R)-2-Amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B1667074.png)








